molecular formula C10H14ClNO2 B13269081 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13269081
M. Wt: 215.67 g/mol
InChI Key: MJGUYZISENODNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and an aminomethyl group attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chlorophenol with formaldehyde and 1-amino-2-propanol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol, a compound with the molecular formula C10_{10}H14_{14}ClNO2_2 and a molecular weight of approximately 215.67 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features a chloro group at the para position of a phenolic ring and an amino group linked to a hydroxypropan-2-yl side chain. This unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Chloro-2-methylphenolC7_{7}H7_{7}ClOLacks amino side chain; used as an antiseptic.
2-Chloro-4-(1-hydroxybutan-2-yl)phenolC10_{10}H13_{13}ClOSimilar structure but different alkyl side chain; potential antibacterial properties.
4-ChloroanilineC6_6H6_6ClNContains an amino group but lacks hydroxyl; used in dye synthesis.

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as chlorine, often exhibit significant antimicrobial activity. The presence of the chloro group in this compound suggests potential effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a study examining the antibacterial properties of chlorinated phenolic compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies showed that it reduced cell viability in K-562 cells (a model for chronic myelogenous leukemia), suggesting its potential role in cancer treatment .

Experimental Findings

A detailed assessment revealed that:

  • Cell Viability : The compound reduced cell viability significantly at concentrations ranging from 5 to 50 µM.
  • Mechanism of Action : The observed cytotoxicity was associated with apoptosis induction, characterized by increased levels of cleaved PARP and decreased Bcl-xL expression .

P-Glycoprotein Modulation

Another area of interest is the interaction of this compound with P-glycoprotein (P-gp), a key player in drug transport and multidrug resistance. Studies suggest that this compound may act as a non-competitive inhibitor of P-gp, potentially enhancing the efficacy of co-administered drugs .

Synthesis Pathways

Several synthetic routes have been proposed for the preparation of this compound. These methods typically involve:

  • Chlorination : Introduction of the chloro group onto the phenolic ring.
  • Amine Formation : Reaction of appropriate amines with hydroxypropan derivatives to form the desired amino side chain.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-chloro-2-[(1-hydroxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H14ClNO2/c1-7(6-13)12-5-8-4-9(11)2-3-10(8)14/h2-4,7,12-14H,5-6H2,1H3

InChI Key

MJGUYZISENODNV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.